Glycine, N,N-bis(2-(bis(carboxymethyl)amino)ethyl)-, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethylenetriamine pentaacetic acid, sodium salt is a chelating agent that sequesters metal ions, preventing them from combining with other ingredients in a product . It is widely used in various industries due to its ability to form stable complexes with metal ions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of diethylenetriamine pentaacetic acid, sodium salt involves dissolving chloroacetic acid in deionized water to obtain a chloroacetic acid solution. Diethylenetriamine is then added to this solution, and the temperature is maintained between -20°C and 30°C. Sodium hydroxide is slowly added to the solution, controlling the reaction temperature. The reaction is preserved at 30-60°C for 2-5 hours after the sodium hydroxide is completely added. The pH of the reaction system is adjusted to 11.5, cooled to room temperature, and filtered .
Industrial Production Methods: In industrial settings, the production process involves similar steps but on a larger scale. Chloroacetic acid is added to a reaction vessel with deionized water and sodium hydroxide. Diethylenetriamine is then introduced, and the reaction is controlled at specific temperatures to ensure stability and yield .
Chemical Reactions Analysis
Types of Reactions: Diethylenetriamine pentaacetic acid, sodium salt primarily undergoes chelation reactions, where it forms stable complexes with metal ions. It does not typically undergo oxidation, reduction, or substitution reactions under normal conditions.
Common Reagents and Conditions: The compound reacts with metal ions in aqueous solutions, forming stable chelates. Common reagents include various metal salts, and the reactions are typically carried out in neutral to slightly alkaline conditions.
Major Products: The major products formed from these reactions are metal-chelate complexes, which are highly stable and soluble in water .
Scientific Research Applications
Diethylenetriamine pentaacetic acid, sodium salt has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of diethylenetriamine pentaacetic acid, sodium salt involves the formation of stable complexes with metal ions. The compound has multiple coordination sites that bind to metal ions, preventing them from participating in other chemical reactions. This chelation process is crucial in various applications, including medical treatments where it helps in the elimination of radionuclides from the body through glomerular filtration into the urine .
Comparison with Similar Compounds
- Ethylenediaminetetraacetic acid (EDTA)
- Nitrilotriacetic acid (NTA)
- Diethylenetriaminepentaacetic acid calcium trisodium salt hydrate (CaNa3-DTPA)
Comparison: Diethylenetriamine pentaacetic acid, sodium salt has a higher affinity for metal ions compared to EDTA and NTA, making it more effective in forming stable complexes. Its ability to form octadentate complexes provides an advantage over EDTA, which typically forms hexadentate complexes . This unique property makes it particularly useful in applications requiring strong and stable chelation.
Properties
CAS No. |
7578-43-0 |
---|---|
Molecular Formula |
C14H22N3NaO10 |
Molecular Weight |
415.33 g/mol |
IUPAC Name |
sodium;2-[2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetate |
InChI |
InChI=1S/C14H23N3O10.Na/c18-10(19)5-15(1-3-16(6-11(20)21)7-12(22)23)2-4-17(8-13(24)25)9-14(26)27;/h1-9H2,(H,18,19)(H,20,21)(H,22,23)(H,24,25)(H,26,27);/q;+1/p-1 |
InChI Key |
UXIDHQPACNSJJP-UHFFFAOYSA-M |
Canonical SMILES |
C(CN(CC(=O)O)CC(=O)O)N(CCN(CC(=O)O)CC(=O)[O-])CC(=O)O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.